Tris-(4-chlorophenyl)-sulfonium bromide

Descripción general

Descripción

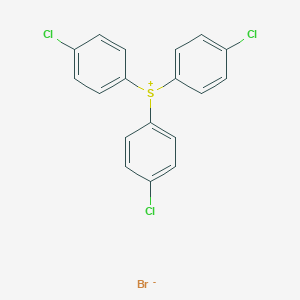

Tris-(4-chlorophenyl)-sulfonium bromide is a chemical compound with the molecular formula C18H12Cl3SBr. It is a sulfonium salt where the sulfonium ion is bonded to three 4-chlorophenyl groups and paired with a bromide anion. This compound is known for its applications in various fields, including chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)sulfonium bromide typically involves the reaction of a diarylsulfoxide with an aryl Grignard reagent. This process is carried out in a solvent mixture of aliphatic and aromatic hydrocarbons. The reaction proceeds through a two-step process:

- Formation of the sulfonium intermediate by reacting the diarylsulfoxide with the aryl Grignard reagent.

- Metathesis reaction with a bromide source to yield the final product .

Industrial Production Methods: Industrial production of tris(4-chlorophenyl)sulfonium bromide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple recrystallizations to obtain the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Tris(4-chlorophenyl)sulfonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions.

Photolysis: The compound can undergo photolysis, leading to the formation of reactive intermediates.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides and other nucleophilic species.

Photolysis Conditions: Photolysis reactions are typically carried out under UV light to induce the decomposition of the sulfonium salt.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolysis can lead to the formation of various reactive intermediates that can further react to form different products .

Aplicaciones Científicas De Investigación

Photoacid Generation

One of the primary applications of tris-(4-chlorophenyl)-sulfonium bromide is its use as a photoacid generator in photolithographic processes. It is employed in the production of photoresists, which are critical for semiconductor manufacturing. The compound's ability to generate acid upon UV exposure facilitates the development of patterns on substrates.

| Application | Description |

|---|---|

| Photoresists | Used in semiconductor fabrication to create intricate patterns on silicon wafers. |

| Photolithography | Essential for transferring circuit patterns onto substrates using light exposure. |

Synthesis of Epoxides

This compound can be utilized in the synthesis of epoxides through reactions with carbonyl compounds. This method is particularly relevant for producing intermediates used in pharmaceuticals and agrochemicals.

- Case Study : A process involving the reaction of this compound with ketones has been reported to yield epoxides effectively, demonstrating its utility in synthetic organic chemistry .

Polymer Chemistry

This compound is also used in polymer chemistry as a curing agent for epoxy resins. Its photoacid-generating properties enable the cross-linking of polymer chains upon UV exposure, enhancing the mechanical properties and thermal stability of the resulting materials.

| Material | Properties Enhanced |

|---|---|

| Epoxy Resins | Improved mechanical strength, thermal resistance, and chemical stability. |

Recent Research Findings

Recent studies have highlighted innovative uses of this compound beyond traditional applications:

- Redox-Neutral Borylation : A novel method has been developed that utilizes aryl sulfonium salts, including this compound, for redox-neutral borylation reactions via C–S activation . This expands its application scope into synthetic methodologies that are environmentally friendly and efficient.

- Metal Complexes : Research has explored the use of this compound in creating metal complexes that serve as catalysts for bleaching processes . This application demonstrates its potential in industrial chemistry.

Mecanismo De Acción

The mechanism of action of tris(4-chlorophenyl)sulfonium bromide involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or cleave ester bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Triphenylsulfonium Bromide: Similar in structure but lacks the chlorine substituents.

Tris(4-methylphenyl)sulfonium Bromide: Contains methyl groups instead of chlorine.

Tris(4-alkylphenyl)sulfonium Compounds: These compounds have various alkyl substituents on the phenyl rings.

Uniqueness: Tris(4-chlorophenyl)sulfonium bromide is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other sulfonium salts .

Propiedades

Número CAS |

125428-43-5 |

|---|---|

Fórmula molecular |

C18H12BrCl3S |

Peso molecular |

446.6 g/mol |

Nombre IUPAC |

tris(4-chlorophenyl)sulfanium;bromide |

InChI |

InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |

Clave InChI |

PHTBQOMINPCBKS-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |

SMILES canónico |

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.